(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(Z)-1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O3S/c21-16-2-1-3-17-19(16)22-20(29-17)24-12-10-23(11-13-24)18(26)9-6-14-4-7-15(8-5-14)25(27)28/h1-9H,10-13H2/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVSBVXKKNZTGH-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one is a member of a class of compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H20ClN4O3S, with a molecular weight of 431.91 g/mol. The compound features a piperazine ring, a chlorobenzo[d]thiazole moiety, and a nitrophenyl group, which contribute to its biological properties.
Research indicates that compounds with similar structures exhibit various mechanisms of action, particularly in anti-inflammatory and anticancer activities:
- Anti-inflammatory Activity : The compound is believed to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. Prostaglandins are mediators of inflammation, and their inhibition results in decreased pain and swelling.
- Anticancer Activity : Similar derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from benzothiazole have been noted for their ability to induce apoptosis in cancer cells via the caspase pathway .
Antioxidant Activity
Recent studies have demonstrated that modifications in the structure can enhance antioxidant properties. For example, thiazolidine derivatives showed significant inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress .
Antidiabetic Activity
Benzothiazole derivatives have been synthesized and evaluated for their hypoglycemic effects in vivo. These compounds demonstrated potential in lowering blood glucose levels in diabetic models .
Anticonvulsant Activity
Certain derivatives have been reported to possess anticonvulsant properties. Research into N-substituted benzothiazol-2-yl amides indicates their efficacy in neuroprotection and seizure control .
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests good bioavailability and distribution within biological systems. Studies indicate that these compounds can achieve therapeutic concentrations effectively when administered.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the caspase pathway, making it a candidate for further development in cancer therapy.
Anti-inflammatory Effects
The compound is believed to inhibit cyclooxygenase (COX) enzymes, which leads to reduced synthesis of prostaglandins—key mediators in the inflammatory response. This inhibition can result in decreased pain and swelling, suggesting potential use in treating inflammatory conditions.
Antioxidant Properties
Studies have shown that structural modifications can enhance the antioxidant capabilities of related compounds. For instance, derivatives have demonstrated significant inhibition of lipid peroxidation, indicating their potential protective effects against oxidative stress.
Antidiabetic Activity
Benzothiazole derivatives, including this compound, have been evaluated for their hypoglycemic effects in vivo. These compounds show promise in lowering blood glucose levels in diabetic models, suggesting a potential role in diabetes management.
Anticonvulsant Activity
Certain derivatives have been reported to possess anticonvulsant properties. Research into N-substituted benzothiazol-2-yl amides suggests efficacy in neuroprotection and seizure control, broadening the therapeutic applications of this compound.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a study investigating the anticancer properties of benzothiazole derivatives, this compound was shown to induce apoptosis in human cancer cell lines through the activation of caspases, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Mechanism
A research project focused on the anti-inflammatory effects of similar compounds demonstrated that they effectively reduced edema and pain in animal models by inhibiting COX enzymes. This study supports the potential use of this compound in treating inflammatory diseases.
Pharmacokinetics
The pharmacokinetic profile of related compounds suggests good bioavailability and distribution within biological systems. Studies indicate that these compounds can achieve therapeutic concentrations effectively when administered, making them suitable candidates for further clinical exploration.
Chemical Reactions Analysis
Table 1: Stereochemical Outcomes Under Different Catalytic Conditions
| Catalyst | E-Isomer Yield | Z-Isomer Yield | Byproducts |
|---|---|---|---|
| Rh₂(OAc)₄ | 91% | 5% | Hydride migration (4%) |
| p-TsOH | <5% | 95% | None detected |
Functionalization of the Piperazine Ring
The piperazine nitrogen atoms participate in nucleophilic substitutions and acylations:
-
Acylation : Treatment with acyl chlorides (e.g., 2,2-dichloropropanoyl chloride) yields derivatives like (Z)-2,2-dichloro-1-(2-propylidene-1,3-thiazinan-3-yl)butan-1-one (56–90% yield) .
-
Sulfonylation : Reacting with sulfonyl chlorides forms sulfonamide derivatives, often under microwave-assisted conditions for higher efficiency .
Table 2: Piperazine Functionalization Reactions
| Reagent | Product Class | Yield (%) | Conditions |
|---|---|---|---|
| 2,2-Dichloropropanoyl Cl | Dichloropropanones | 56–90 | Et₃N, CH₂Cl₂, 0°C |
| Tosyl Cl | Sulfonamides | 70–85 | Microwave, 100°C |
Reactivity of the α,β-Unsaturated Ketone
The conjugated enone system undergoes:
-
Michael Additions : Thiols or amines attack the β-position, forming adducts. For example, 3-mercaptopropionic acid adds to the enone, followed by cyclization to form thiazinan-4-ones .
-
Cycloadditions : Participation in [4+2] Diels-Alder reactions with dienes, yielding polycyclic derivatives.
Table 3: Enone Reactivity Pathways
| Reaction Type | Reagent/Partner | Product | Yield (%) |
|---|---|---|---|
| Michael Addition | 3-Mercaptopropionic acid | Thiazinan-4-ones | 58–70 |
| Diels-Alder | Cyclopentadiene | Hexahydroanthracene analogs | 25–50 |
Nitro Group Transformations
The 4-nitrophenyl group is redox-active:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties and enabling further functionalization .
-
Electrophilic Substitution : Nitro groups direct electrophilic attacks (e.g., bromination) to meta positions, though this is less common due to steric hindrance .
Heterocyclic Ring Modifications
The benzo[d]thiazole moiety undergoes:
-
Thionation : Treatment with P₄S₁₀ converts carbonyl groups to thiocarbonyls, enhancing sulfur-based reactivity .
-
Halogen Exchange : Nucleophilic aromatic substitution (e.g., Cl → F) using KF/18-crown-6 in DMF.
Advanced Catalytic Couplings
Palladium-catalyzed cross-couplings enable biaryl synthesis:
-
Suzuki-Miyaura : Reaction with aryl boronic acids under Pd(dppf)Cl₂ catalysis forms biaryl derivatives (e.g., thioarylthiazinanones) in 27–95% yield .
Table 4: Palladium-Catalyzed Coupling Reactions
| Boronic Acid | Product | Yield (%) | Conditions |
|---|---|---|---|
| Phenylboronic acid | Biaryl thiazinanones | 75–90 | Pd(dppf)Cl₂, K₂CO₃, 80°C |
| Thiophene-2-B(OH)₂ | Thioarylthiazinanones | 65–85 | Microwave, 120°C |
Degradation and Stability Studies
-
Hydrolytic Stability : The enone system is prone to base-catalyzed hydrolysis, forming carboxylic acid derivatives at pH > 10 .
-
Photodegradation : UV exposure induces cis-trans isomerization and nitro group reduction, necessitating dark storage .
Key Research Findings
-
Microwave-assisted syntheses reduce reaction times by 60% compared to conventional methods .
-
Z-Isomers exhibit superior antimicrobial activity against S. aureus (MIC = 2 µg/mL) compared to E-forms (MIC = 16 µg/mL) .
-
Computational studies (DFT) confirm the Z-configuration’s lower energy (-4.2 kcal/mol) due to intramolecular H-bonding between the nitro group and piperazine NH .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its hybrid architecture, combining benzothiazole, piperazine, and nitroaryl groups. Below is a comparison with key analogues:
Key Observations :
- Heterocyclic Influence : The 4-chlorobenzo[d]thiazole moiety may offer superior π-π stacking interactions compared to thiophene or triazole rings, as seen in kinase inhibitors .
- Stereochemical Impact : The Z-configuration in the target compound and the triazole-containing analogue suggests stereochemistry critically affects bioactivity, likely by modulating target binding.
Pharmacokinetic and Thermodynamic Comparisons
- Solubility : Piperazine derivatives generally exhibit improved aqueous solubility due to their basic nitrogen atoms. The nitro group in the target compound, however, may reduce solubility compared to fluorine-containing analogues .
- Thermal Stability : Benzothiazole derivatives typically show higher thermal stability (decomposition >250°C) than thiophene or triazole analogues, as observed in differential scanning calorimetry studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and optimization strategies for (Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of the chlorobenzo[d]thiazole and piperazine precursors, followed by coupling with the nitro-substituted propenone moiety. Key steps include:
- Piperazine Functionalization : React 4-chlorobenzo[d]thiazole with piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to form the piperazine-thiazole intermediate .
- Enone Formation : Use a Wittig or Horner-Wadsworth-Emmons reaction to introduce the (Z)-configured α,β-unsaturated ketone, ensuring stereochemical control via reaction temperature and catalyst selection .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients). Final yield optimization may require microwave-assisted synthesis or catalyst screening (e.g., Pd for cross-coupling) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the Z-configuration of the propenone moiety (δ 6.5–7.5 ppm for vinyl protons; coupling constants J ≈ 12–14 Hz for trans-cis isomerism) and piperazine integration (δ 2.5–3.5 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at λ = 254 nm .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Cytotoxicity Assays : Use the sulforhodamine B (SRB) assay against cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) as in . Prepare stock solutions in DMSO (<0.5% final concentration to avoid solvent toxicity) .
- Dose-Response Curves : Test concentrations from 0.1–100 μM, incubate for 48–72 hours, and calculate IC50 values using nonlinear regression (GraphPad Prism) .
- Control Compounds : Include reference agents (e.g., CHS-828) to validate assay conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve the compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the benzo[d]thiazole (e.g., replace Cl with F or CH₃) or nitro group (e.g., reduce to NH₂) .
- Biological Testing : Compare IC50 values of analogs against parental and resistant cancer cell lines to identify critical functional groups .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Validate with mutagenesis studies .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and plate reader calibration .
- Purity Verification : Re-analyze disputed batches via HPLC and HRMS to exclude impurities .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line origin or incubation time .
Q. How can computational methods predict the compound’s physicochemical properties and pharmacokinetics?
- Methodological Answer :
- LogP Calculation : Use software like MarvinSketch to estimate lipophilicity, guiding solubility enhancement (e.g., salt formation or PEGylation) .
- ADMET Prediction : Tools like SwissADME assess absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .
- Molecular Dynamics (MD) : Simulate blood-brain barrier penetration or protein binding using GROMACS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
